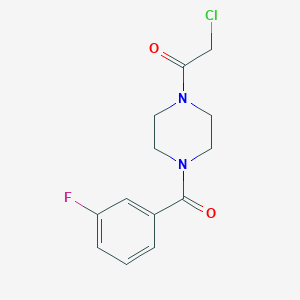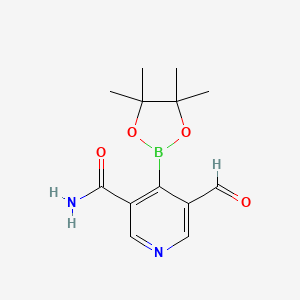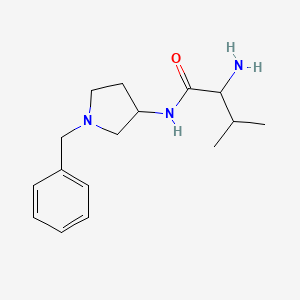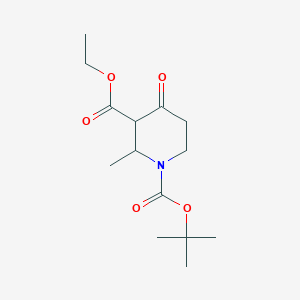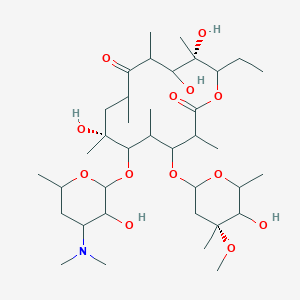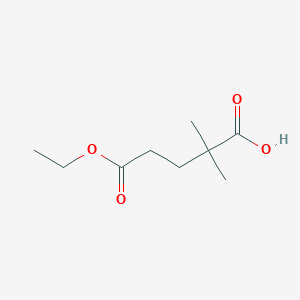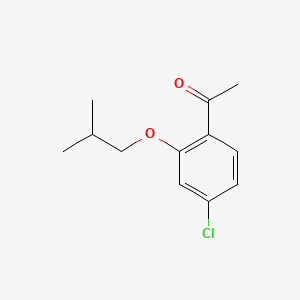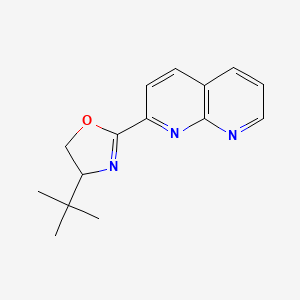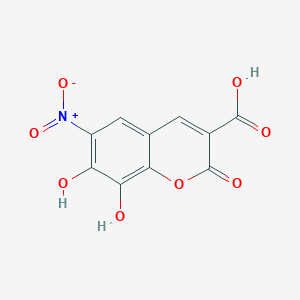
7,8-Dihydroxy-6-nitro-2-oxo-2h-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel reaction, where 8-formyl-7-hydroxy coumarin is treated with N,N-disubstituted cyano acetamides in the presence of piperidine . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles, such as employing green solvents and catalysts to minimize environmental impact . The optimization of reaction conditions, including solvent choice and temperature control, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The hydroxyl groups at positions 7 and 8 can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various coumarin derivatives with potential biological activities.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Its derivatives have shown promise as anti-cancer, anti-microbial, and anti-inflammatory agents.
Wirkmechanismus
The biological activity of 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxycoumarin: Known for its anti-tumor and anti-inflammatory properties.
6-Nitrocoumarin: Exhibits strong fluorescence, making it useful in imaging applications.
8-Hydroxyquinoline: Used as a chelating agent and in the treatment of metal poisoning
Uniqueness: 7,8-Dihydroxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid stands out due to its dual hydroxyl and nitro functional groups, which confer unique reactivity and biological activity
Eigenschaften
Molekularformel |
C10H5NO8 |
|---|---|
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
7,8-dihydroxy-6-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5NO8/c12-6-5(11(17)18)2-3-1-4(9(14)15)10(16)19-8(3)7(6)13/h1-2,12-13H,(H,14,15) |
InChI-Schlüssel |
LTNZQDCMMYQKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)

